(Mixture of Diastereomers)

Description

Theoretical Foundations of Stereoisomerism and Diastereomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. byjus.com Stereoisomers are a class of isomers where the atoms have the same connectivity but differ in their spatial orientation. gacariyalur.ac.inchadsprep.com Stereoisomerism is broadly divided into two categories: enantiomers and diastereomers. gacariyalur.ac.inramauniversity.ac.in

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands. gacariyalur.ac.inramauniversity.ac.in They arise from the presence of one or more chiral centers—typically a carbon atom bonded to four different groups. chadsprep.com In a symmetric environment, enantiomers possess identical physical properties, such as melting point, boiling point, and solubility, differing only in their interaction with plane-polarized light, which they rotate in equal but opposite directions. ramauniversity.ac.inunacademy.com

Diastereomers, by contrast, are stereoisomers that are not mirror images of each other. byjus.comlibretexts.orgwikipedia.org This condition arises when a compound has two or more stereocenters, and the isomers have different configurations at some, but not all, of these centers. wikipedia.org For a molecule with 'n' stereocenters, a maximum of 2ⁿ stereoisomers can exist. gacariyalur.ac.inlibretexts.org Unlike enantiomers, diastereomers have distinct physical properties, including different melting points, boiling points, solubilities, and densities. unacademy.comlibretexts.orgucalgary.ca Their chemical properties and reactivity can also differ significantly. wikipedia.orgucalgary.ca

A special type of diastereomer is an epimer, where the two isomers differ in configuration at only one stereocenter. unacademy.comwikipedia.org Geometric isomers, such as the cis/trans isomers of alkenes, are also classified as diastereomers because they are stereoisomers that are not mirror images. chadsprep.comwikipedia.org

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Definition | Non-superimposable mirror images | Stereoisomers that are not mirror images |

| Chiral Centers Required | One or more | Two or more |

| Physical Properties (Melting Point, Boiling Point, Solubility) | Identical | Different unacademy.comlibretexts.org |

| Specific Rotation | Equal in magnitude, opposite in sign | Unrelated libretexts.org |

| Chemical Reactivity (with achiral reagents) | Identical | Different wikipedia.org |

| Separation Methods | Requires chiral resolving agents or chiral chromatography | Can be separated by standard techniques like crystallization or chromatography unacademy.com |

Academic Significance of Diastereomeric Mixtures in Contemporary Chemistry

The distinct properties of diastereomers make them highly significant in modern chemistry. Because diastereomers have different physical characteristics like solubility, they can often be separated using standard laboratory techniques such as fractional crystallization or chromatography (e.g., HPLC, GC). unacademy.comresearchgate.net This is a fundamental advantage over enantiomers, which cannot be separated by these methods and require more complex chiral resolution techniques. unacademy.com

This ability to separate diastereomers is the cornerstone of chiral resolution, a process used to isolate pure enantiomers from a racemic mixture (a 50:50 mixture of two enantiomers). wikipedia.orglongdom.org The method involves reacting the enantiomeric mixture with a single, pure enantiomer of another compound (a chiral resolving agent) to form a mixture of diastereomers. longdom.org Once the diastereomers are separated, the chiral resolving agent can be chemically removed to yield the isolated, pure enantiomers. wikipedia.orgchiralpedia.com

The significance of diastereomers is particularly pronounced in pharmacology and drug development. numberanalytics.com Different diastereomers of a drug can exhibit vastly different biological activities. numberanalytics.comontosight.ai One diastereomer might be a potent therapeutic agent, while another could be inactive or even cause harmful effects. numberanalytics.comnih.gov Therefore, the ability to synthesize and isolate a specific, desired diastereomer is critical for ensuring the safety and efficacy of many modern medicines. chiralpedia.comnih.gov This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to emphasize the need for thorough characterization of stereoisomers in new drug applications. nih.gov

Beyond pharmaceuticals, diastereomers are important in materials science for creating complex materials like chiral polymers with specific optical properties. numberanalytics.com They are also central to the fragrance and flavor industries, where different stereoisomers can possess distinct scents and tastes. numberanalytics.com

Scope and Research Objectives of Diastereomer-Focused Studies

Research focused on diastereomers is a vibrant and essential part of chemical science, with several key objectives.

A primary goal is the development of diastereoselective reactions . These are chemical reactions that preferentially form one diastereomer over others. wikipedia.org Asymmetric synthesis often relies on creating a mixture of diastereomers under conditions that favor the formation of the desired product, a concept known as diastereoselectivity. numberanalytics.comnumberanalytics.com Researchers continually work to design new chiral auxiliaries and catalysts that can control the stereochemical outcome of a reaction with high precision. numberanalytics.comnumberanalytics.com

Another major research area is the advancement of analytical and separation techniques . The analysis of diastereomeric mixtures is crucial for determining the success of a stereoselective synthesis. unacademy.com Scientists focus on refining methods like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately quantify the ratio of diastereomers in a mixture. researchgate.netontosight.airsc.org For example, specific NMR techniques can be used to analyze the diastereomeric composition of products like pseudoephedrine amides. acs.org The development of advanced analytical methods is considered vital for the quality control of complex drugs, such as oligonucleotides, where diastereomeric composition can be a critical quality attribute. duke.edu

Finally, a significant objective is to understand the structure-activity relationship of diastereomers. This involves studying how the specific three-dimensional arrangement of atoms in different diastereomers affects their interaction with biological systems, such as enzymes and receptors. numberanalytics.comontosight.ai For instance, studies on compounds like taxifolin (B1681242) aim to assess the content of different diastereomers in commercial samples to better understand their potential properties and effects. mdpi.com This knowledge is fundamental to rational drug design and the synthesis of more effective and safer therapeutic agents. nih.gov

| Research Objective | Description | Key Methodologies & Focus Areas |

|---|---|---|

| Diastereoselective Synthesis | To control chemical reactions to produce a specific diastereomer in high yield. | Asymmetric synthesis, development of chiral catalysts and auxiliaries, diastereoselectivity control. numberanalytics.comnumberanalytics.com |

| Separation and Analysis | To develop efficient methods for separating and quantifying diastereomers in a mixture. | HPLC, SFC, GC, NMR spectroscopy, fractional crystallization, method development for quality control. researchgate.netontosight.airsc.org |

| Chiral Resolution | To use diastereomer formation as an intermediate step to separate enantiomers. | Use of chiral resolving agents, crystallization, preparative chromatography. wikipedia.orgchiralpedia.com |

| Structure-Activity Relationship | To understand how the stereochemistry of diastereomers influences their biological or chemical properties. | Pharmacological studies, enzyme-interaction studies, computational modeling, drug design. numberanalytics.comontosight.ai |

Structure

3D Structure

Properties

InChI |

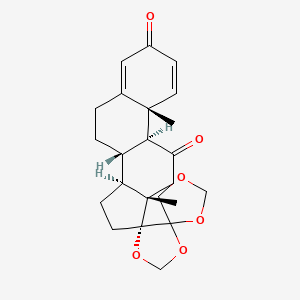

InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3/t16-,17-,19+,20-,21-,22+,23?/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHJKQBNXBOJBW-TVSMMXSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]24C5(COCO5)OCO4)CCC6=CC(=O)C=C[C@]36C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Origins and Formation of Diastereomeric Mixtures

Mechanistic Pathways Leading to Diastereomer Formation

The creation of diastereomers fundamentally arises from reactions that generate a new stereocenter in a molecule that already contains one or more stereocenters. reddit.compharmacy180.com The spatial relationship between the existing and newly formed chiral centers dictates the diastereomeric outcome.

Many synthetic reactions have the potential to create two or more new chiral centers in a single step. When these centers are formed in an achiral starting material, the product will be a mixture of diastereomers, with each diastereomer present as a racemic mixture of enantiomers. pharmacy180.com A classic example is the aldol (B89426) reaction, where the coupling of an enolate and a carbonyl compound can generate two new stereocenters, leading to syn and anti diastereomers. pharmacy180.comuwindsor.ca

Similarly, the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, can produce multiple stereocenters in the resulting cyclohexene (B86901) ring. organic-chemistry.org The relative orientation of substituents on the diene and dienophile determines the stereochemical outcome, often leading to a preference for the endo diastereomer over the exo due to secondary orbital interactions. organic-chemistry.orgyoutube.com

Addition reactions to alkenes that already possess a chiral center are a common source of diastereomeric mixtures. The existing stereocenter can influence the trajectory of the incoming reagent, a phenomenon known as asymmetric induction, leading to unequal amounts of the possible diastereomers. researchgate.net

Asymmetric synthesis aims to selectively produce a specific stereoisomer. wikipedia.org A key strategy involves converting enantiomers into diastereomers, which, due to their different properties, can react differently or be separated more easily. chemeurope.com This is often achieved by using a chiral auxiliary—an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.orgyork.ac.uk The auxiliary directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. york.ac.uk The products of these reactions are diastereomers, allowing for their separation by standard techniques like chromatography or crystallization. wikipedia.org

For example, Evans's asymmetric alkylation uses chiral oxazolidinone auxiliaries to direct the alkylation of enolates, producing diastereomeric products with high selectivity. york.ac.uk The auxiliary creates a sterically hindered environment that favors the approach of the electrophile from one face of the enolate over the other.

In some systems, diastereomers can interconvert under the reaction conditions through a process called epimerization—the change in configuration at a single stereocenter. chemeurope.com When this epimerization is combined with a selective reaction that consumes one diastereomer faster than the other, it can lead to a dynamic kinetic resolution (DKR) or a dynamic kinetic asymmetric transformation (DYKAT). nih.govthieme.de

In a DYKAT, a mixture of rapidly equilibrating diastereomers is subjected to a stereoselective reaction. thieme.de Even if the equilibrium between the diastereomers is not highly biased, the selective removal of the more reactive diastereomer through the reaction pathway shifts the equilibrium (by Le Châtelier's principle), ultimately converting the entire mixture into a single, stereochemically pure product. wikipedia.org These processes are powerful because they can theoretically convert 100% of a starting material into a single stereoisomeric product, overcoming the 50% yield limit of traditional kinetic resolutions. thieme.dewikipedia.org

Factors Influencing Diastereomeric Ratios in Synthesis

The ratio of diastereomers produced in a reaction, known as the diastereomeric ratio (d.r.), is a critical measure of a reaction's stereoselectivity. york.ac.uk This ratio is determined by the difference in the free energies of the diastereomeric transition states leading to the products. pharmacy180.com Several factors can be manipulated to control and optimize this ratio.

The inherent structure of the reactants plays a crucial role in determining diastereoselectivity. This is often referred to as substrate control.

Steric Hindrance : Bulky substituents on a reactant can block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. wikipedia.orgcureffi.org In the epoxidation of a substituted cyclohexene, for example, the reagent will preferentially attack the face opposite to a large axial substituent. cureffi.org

Chelation Control : The presence of Lewis basic functional groups (like hydroxyl or ether groups) near a reaction center can lead to chelation with a metal cation (e.g., from a Lewis acid catalyst). This forms a rigid cyclic intermediate that locks the conformation of the molecule and directs the reagent to a specific face, enhancing the formation of one diastereomer.

Existing Chirality : As discussed, existing stereocenters in a substrate can direct the formation of a new stereocenter. nih.gov The degree of this "asymmetric induction" depends on the distance between the existing center and the reaction site and the conformational rigidity of the molecule. researchgate.net The Diels-Alder reaction, for instance, can exhibit high diastereoselectivity when a chiral auxiliary is incorporated into the diene or dienophile. rsc.org

The effect of reactant structure is evident in the Mukaiyama aldol reaction, where the geometry of the silyl (B83357) enol ether ((E) vs. (Z)) can significantly influence the syn/anti ratio of the aldol product. nih.gov

| Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|

| TiCl₄ | 63:37 | 94 |

| SnCl₄ | 87:13 | 99 |

| ZnCl₂ | 79:21 | 93 |

| BF₃·Et₂O | 69:31 | 93 |

This table shows the effect of different Lewis acids on the diastereoselectivity of the aldol reaction between the zirconium dienolate of cyclopent-2-enone and ethanal. The choice of Lewis acid significantly alters the ratio of syn to anti products. Data sourced from a systematic investigation of directed aldol reactions. core.ac.uk

Beyond the structure of the reactants, external conditions can be finely tuned to influence the diastereomeric ratio.

Temperature : Reactions are often run at low temperatures to enhance selectivity. The diastereomeric ratio is governed by the difference in activation energies (ΔΔG‡) between the two competing pathways. According to the Eyring equation, the influence of this energy difference on the product ratio is more pronounced at lower temperatures. claudiozannoni.it However, in some cases, an "inversion temperature" exists where the selectivity reverses as the temperature changes. claudiozannoni.it

Solvent Effects : The polarity and coordinating ability of the solvent can affect the stability of the diastereomeric transition states. wikipedia.org Solvents can influence the aggregation state of reagents and the conformation of the substrate, thereby altering the steric and electronic environment of the reaction. claudiozannoni.it For example, polar aprotic solvents might favor one transition state, while nonpolar solvents favor another, leading to different diastereomeric ratios.

Catalysis : The choice of catalyst is one of the most powerful tools for controlling diastereoselectivity. Chiral catalysts can create a chiral environment around the reactants, leading to large energy differences between the diastereomeric transition states. acs.org In some cases, different catalysts can be used to selectively produce any of the possible diastereomers from the same set of starting materials, a concept known as "diastereodivergent catalysis". acs.orgnih.gov For example, in certain palladium-catalyzed reactions, the choice of a TADDOL-based phosphoramidite (B1245037) ligand can favor a cis-product, while a PHOX ligand can favor the trans-product. acs.orgnih.gov

| Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| EtOAc | -20 | 92:8 | 91 |

| TBME | -20 | 87:13 | 85 |

| CH₂Cl₂ | -20 | 83:17 | 88 |

| iPrOAc | -20 | 85:15 | 82 |

| EtOAc | -30 | 91:9 | 89 |

| EtOAc | 0 | 92:8 | 90 |

This table illustrates how solvent and temperature can be optimized to control the diastereomeric ratio in the catalytic asymmetric aldol addition of an isocyanoacetate to a ketone. Ethyl acetate (B1210297) (EtOAc) was found to be the optimal solvent for achieving high trans selectivity. scispace.com

Kinetic vs. Thermodynamic Control of Diastereomer Formation

The formation of diastereomers in a chemical reaction can often be directed towards a specific isomer by carefully controlling the reaction conditions. This control hinges on the principles of kinetic versus thermodynamic control, which dictate the final diastereomeric ratio of the product mixture. In essence, the product distribution is determined by whether the reaction is governed by the relative rates of formation of the diastereomers (kinetic control) or by their relative stabilities (thermodynamic control).

Under kinetic control , the diastereomeric ratio is a reflection of the relative energies of the transition states leading to each diastereomer. The product that is formed faster, via the lower energy transition state, will be the major product. These conditions are typically achieved at lower reaction temperatures and for shorter reaction times, where the reverse reaction is slow or negligible. In this scenario, the product distribution does not necessarily reflect the thermodynamic stability of the diastereomers.

Conversely, under thermodynamic control , the reaction is allowed to reach equilibrium, and the product ratio is determined by the relative Gibbs free energies of the diastereomers themselves. The most stable diastereomer, which resides at a lower energy state, will be the predominant product. Thermodynamic control is favored by higher reaction temperatures and longer reaction times, which provide sufficient energy for the initially formed products to revert to the starting materials or intermediates and subsequently equilibrate to the most stable final product. This process of converting one diastereomer into another is known as epimerization.

The interplay between kinetic and thermodynamic control is a powerful tool in stereoselective synthesis, allowing chemists to selectively obtain a desired diastereomer from the same set of reactants simply by adjusting the reaction conditions.

Research Findings and Data

The influence of kinetic and thermodynamic control on diastereoselectivity is well-documented across a range of chemical transformations. Below are examples with research data illustrating these principles.

Electrophilic Addition to Conjugated Dienes

A classic example is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction yields two diastereomeric products: the 1,2-adduct and the 1,4-adduct. At lower temperatures, the reaction is under kinetic control and the 1,2-adduct is the major product. As the temperature is increased, the reaction shifts to thermodynamic control, favoring the more stable 1,4-adduct. csirhrdg.res.inlibretexts.org

| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

|---|---|---|---|

| -78 | 75 | 25 | Kinetic |

| 0 | 71 | 29 | Kinetic |

| 40 | 15 | 85 | Thermodynamic |

Diels-Alder Reaction

The Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, often yields endo and exo diastereomers. The endo product is typically favored under kinetic control due to secondary orbital interactions that stabilize the transition state. However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. The reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) is a well-studied example.

| Reactants | Temperature (°C) | Endo:Exo Ratio | Control Type |

|---|---|---|---|

| Furan and Maleimide | 25 | Predominantly Endo | Kinetic |

| Furan and Maleimide | 90 | Predominantly Exo | Thermodynamic |

Aldol Reaction

In the aldol reaction, the formation of syn and anti diastereomers can be influenced by the choice of reagents and reaction conditions. The geometry of the enolate (Z or E) plays a crucial role in determining the diastereoselectivity under kinetic control. For instance, Z-enolates generally lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. Thermodynamic control can be established by allowing the aldol addition to become reversible, often through the use of a weaker base or higher temperatures, which can lead to a different diastereomeric ratio favoring the more stable product. The choice of the metal counterion in the enolate can also significantly impact the diastereoselectivity. Boron enolates, for example, often provide higher levels of stereocontrol compared to lithium enolates due to shorter metal-oxygen bond lengths, leading to a more organized transition state. A specific example shows that a lithium enolate gives a syn:anti ratio of 80:20, whereas a dibutylboron enolate under similar conditions yields a 97:3 ratio, demonstrating the profound effect of the metal on kinetic diastereoselectivity. nih.gov

| Enolate Type | Syn:Anti Ratio | Control Type |

|---|---|---|

| Lithium Enolate | 80:20 | Kinetic |

| Dibutylboron Enolate | 97:3 | Kinetic |

Advanced Methodologies for the Separation and Resolution of Diastereomeric Mixtures

Chromatographic Techniques for Diastereomer Resolution

Chromatography stands as a cornerstone in the separation of diastereomeric mixtures, leveraging subtle differences in the physical and chemical properties of the stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile tool in this regard, offering a variety of stationary and mobile phase combinations to achieve effective resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. In the context of diastereomers, which possess distinct physical properties, HPLC provides a robust platform for their resolution. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential interactions of the diastereomers with the stationary phase lead to their separation.

While primarily designed for the separation of enantiomers, Chiral Stationary Phases (CSPs) can also be effectively employed for the resolution of diastereomeric mixtures. The fundamental principle of CSPs lies in the creation of a chiral environment within the chromatographic column. This is achieved by immobilizing or coating a single enantiomer of a chiral selector onto an inert support, typically silica (B1680970) particles.

When a mixture of diastereomers passes through a CSP, transient diastereomeric complexes are formed between the analytes and the chiral selector. The stability of these complexes differs for each diastereomer due to steric and electronic interactions, leading to differential retention times and, consequently, separation. The widely accepted "three-point interaction model" posits that for effective chiral recognition, one stereoisomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance) with the CSP, while the other interacts at fewer sites. nih.gov

CSPs are broadly categorized based on the nature of the chiral selector. Common types include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability. chromatographytoday.comchromatographytoday.com They can be either coated or immobilized onto the silica support. Immobilized phases offer greater solvent compatibility and robustness. diva-portal.org

Protein-based CSPs: These utilize proteins like α1-acid glycoprotein (B1211001) (AGP) or cellulase (B1617823) immobilized on silica. The complex three-dimensional structure of the protein provides multiple interaction sites for chiral recognition.

Pirkle-type or Brush-type CSPs: These phases consist of small chiral molecules covalently bonded to the silica surface. They are particularly useful for studying the mechanisms of chiral recognition due to their well-defined structure. wikipedia.org

Macrocyclic Glycopeptide-based CSPs: Antibiotics such as vancomycin (B549263) and teicoplanin are used as chiral selectors. Their complex cage-like structures allow for multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com

Cyclodextrin-based CSPs: These employ cyclodextrins, which are cyclic oligosaccharides that can include guest molecules within their hydrophobic cavity, leading to separation based on differences in inclusion complex formation. sigmaaldrich.com

In some complex cases involving molecules with multiple chiral centers, a CSP may be used in series with an achiral column to achieve complete separation of all stereoisomers. lcms.cz The CSP resolves the enantiomeric pairs, while the achiral column separates the diastereomeric pairs.

| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Typical Applications |

|---|---|---|---|

| Polysaccharide-based | Cellulose and Amylose derivatives (e.g., 3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance | Broad applicability for a wide range of chiral compounds |

| Protein-based | α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH) | Hydrophobic and electrostatic interactions, hydrogen bonding | Separation of various drug enantiomers |

| Pirkle-type (Brush-type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides | π-π interactions, hydrogen bonding, dipole stacking | Analysis of nonsteroidal anti-inflammatory drugs (NSAIDs) and benzodiazepines |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions | Separation of amino acids and their derivatives |

| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation within the chiral cavity | Separation of compounds with aromatic rings that can fit into the cyclodextrin (B1172386) cavity |

Diastereomers, unlike enantiomers, have different physical properties, such as boiling points, melting points, and solubilities. These differences in physicochemical characteristics allow for their separation on conventional achiral stationary phases without the need for a chiral selector. Both normal-phase and reversed-phase HPLC are widely utilized for this purpose.

Normal-Phase HPLC (NP-HPLC): This mode typically employs a polar stationary phase, most commonly bare silica gel, and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol). Separation is based on the differential adsorption of the diastereomers onto the polar surface of the silica. Diastereomers with more accessible polar functional groups will interact more strongly with the stationary phase, resulting in longer retention times. NP-HPLC on silica gel has been successfully used to separate diastereomeric esters and amides. nih.govnih.gov For instance, diastereomeric esters formed by reacting a racemic alcohol with an enantiomerically pure chiral acid can be effectively resolved. chromatographytoday.com

| Diastereomeric Mixture | Achiral Stationary Phase | HPLC Mode | Key Finding |

|---|---|---|---|

| Diastereomeric esters of 4-octanol | Silica Gel | Normal-Phase | Complete separation was achieved with a separation factor (α) of 1.25. nih.gov |

| Hexabromocyclododecane (HBCD) diastereomers | C18 and Phenyl-hexyl | Reversed-Phase | The phenyl-hexyl column provided different selectivity compared to the C18 column, allowing for the isolation of specific HBCD diastereomers. nih.gov |

| Disubstituted Piracetam diastereomers | Porous Graphitic Carbon (PGC) | Reversed-Phase | The PGC column successfully separated all studied diastereomeric mixtures, outperforming various silica-based C18 phases. sigmaaldrich.com |

| Synthetic pyrethroid diastereomers (Cypermethrin, Resmethrin, Permethrin) | C18 | Reversed-Phase | An efficient RP-HPLC method was developed for the satisfactory separation and quantification of the diastereomers. isca.me |

Ion-Pair Reversed-Phase (IP-RP) chromatography is a powerful variation of RP-HPLC that is particularly effective for the separation of ionic and ionizable diastereomers. This technique is especially prominent in the analysis of phosphorothioated oligonucleotides, where the introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone creates a chiral center, leading to the formation of diastereomers. nih.govnih.gov

The core principle of IP-RP involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.com This reagent is typically a large organic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. For negatively charged analytes like oligonucleotides, cationic reagents such as alkylamines (e.g., triethylamine) are commonly used. nih.govnih.gov

The separation mechanism involves the ion-pairing reagent interacting with the charged diastereomers in the mobile phase to form a neutral, hydrophobic ion pair. This neutral complex can then be retained and separated on a standard non-polar reversed-phase column (like C18) based on hydrophobic interactions. youtube.comyoutube.com The selectivity of the separation is influenced by several factors:

Nature of the Ion-Pairing Reagent: The hydrophobicity and size of the alkylamine can affect the retention and resolution of diastereomers. Less hydrophobic amines tend to provide better diastereomeric selectivity. lcms.cznih.gov

Concentration of the Ion-Pairing Reagent: The concentration of the reagent in the mobile phase impacts the extent of ion-pair formation and retention.

Temperature: Elevated column temperatures can sometimes suppress diastereomeric resolution. nih.gov

Counterion: The choice of counterion (e.g., acetate (B1210297) vs. hexafluoroisopropanol) in the mobile phase buffer also plays a crucial role in the diastereomeric separation. nih.gov

IP-RP chromatography has proven indispensable for the quality control and analysis of therapeutic oligonucleotides, where the distribution of diastereomers can significantly impact the drug's efficacy and safety.

Anion Exchange Chromatography (AEX) is a mode of ion-exchange chromatography that separates molecules based on their net negative charge. It utilizes a stationary phase that is positively charged, which electrostatically attracts negatively charged molecules (anions). wikipedia.orgyoutube.com This technique is well-suited for the separation of diastereomers that are acidic or carry a net negative charge under the selected mobile phase conditions.

A prominent application of AEX is in the separation of phosphorothioate (B77711) (PS)-modified siRNA diastereomers. nih.gov The chiral PS linkages impart a negative charge to the molecule, and subtle differences in the three-dimensional arrangement of these charged groups between diastereomers can lead to differential binding strengths with the positively charged anion-exchange column. The separation mechanism is thought to be influenced by the steric differences between the Sp and Rp configurations of the PS linkage, which affects how the anionic sulfur atom interacts with the stationary phase. nih.gov

The separation is typically achieved by loading the sample onto the column in a low-ionic-strength buffer (mobile phase A). The bound diastereomers are then eluted by gradually increasing the concentration of a salt (e.g., sodium chloride) in the mobile phase (mobile phase B). The diastereomers that bind less tightly to the stationary phase will elute at a lower salt concentration than those that bind more strongly. AEX has also been used to separate diastereomers of zwitterionic β-lactams. tandfonline.com Furthermore, chiral anion-exchange selectors, such as those based on Cinchona alkaloids, have been developed to offer mixed-mode retention characteristics, enhancing the resolution of complex diastereomeric mixtures of acidic compounds. chromatographytoday.com

Mixed-Mode Chromatography (MMC), also known as multimodal chromatography, is an advanced HPLC technique that utilizes a stationary phase designed to exhibit more than one type of interaction mechanism simultaneously. cytivalifesciences.com These columns combine functionalities, most commonly reversed-phase and ion-exchange (both cation and anion) characteristics, but can also include hydrophilic interaction (HILIC) properties. chromatographyonline.comthermofisher.com

The primary advantage of MMC is its enhanced selectivity and flexibility. metrolab.blog By having multiple interaction modes available on a single column, it is possible to separate complex mixtures of compounds with diverse properties, including varying polarity, hydrophobicity, and charge states. This is particularly useful for separating diastereomers that may have very similar properties, as the combination of interactions can amplify the subtle differences between them.

The retention and separation in MMC can be finely tuned by adjusting the mobile phase parameters, such as:

pH: Controls the ionization state of both the analytes and the ion-exchange groups on the stationary phase.

Ionic Strength (Salt Concentration): Modulates the strength of the ion-exchange interactions.

Organic Solvent Content: Affects the hydrophobic (reversed-phase) interactions.

This multi-parameter control allows for the optimization of selectivity to resolve challenging diastereomeric pairs. For example, MMC has been successfully applied to the separation of diastereomers like quinidine (B1679956) and quinine. chromatographytoday.com The use of MMC can simplify method development by eliminating the need to couple different columns in series and is highly compatible with mass spectrometry due to the lower salt concentrations often used compared to traditional ion-exchange chromatography. chromatographyonline.com

Gas Chromatography (GC) for Volatile Diastereomeric Systems

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in the gas phase. libretexts.org In the context of diastereomeric mixtures, GC is particularly useful when the diastereomers are sufficiently volatile or can be derivatized to increase their volatility. The separation is based on the differential partitioning of the diastereomers between a gaseous mobile phase and a stationary phase within a long, coiled column. youtube.com The difference in the physicochemical properties of diastereomers, such as boiling point and vapor pressure, leads to different retention times in the column, allowing for their separation and quantification. mdpi.com

The choice of the stationary phase is critical for achieving successful separation of diastereomers. Chiral stationary phases (CSPs) are often employed to enhance the separation of stereoisomers. These phases are typically composed of a chiral selector immobilized on a polysiloxane backbone. gcms.cz Even on achiral stationary phases, the inherent differences in the physical properties of diastereomers can sometimes be sufficient to achieve separation. chromatographyonline.com Factors such as column temperature, carrier gas flow rate, and the chemical nature of the stationary phase can be optimized to improve resolution. core.ac.uk

Research has demonstrated the utility of GC in separating various volatile diastereomeric systems. For instance, the diastereomers of menthol (B31143) have been successfully separated using this technique. google.com Furthermore, GC coupled with mass spectrometry (GC-MS) is an invaluable tool for both separating and identifying the individual diastereomers. libretexts.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a highly effective technique for the separation of both diastereomers and enantiomers. nih.govnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The physicochemical properties of supercritical fluids, being intermediate between those of a liquid and a gas, provide advantages in terms of lower viscosity and higher diffusivity, which can lead to faster and more efficient separations compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com

SFC is particularly well-suited for preparative scale separations due to the ease of removing the mobile phase (CO2) by simple depressurization, which simplifies the isolation of the separated diastereomers. nih.gov The technique can be applied to a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov

A comparative study on a diverse set of 258 synthetic drug-like diastereomer pairs highlighted the superior performance of SFC over traditional reversed-phase HPLC for their separation. The results indicated that gradient non-chiral SFC was more successful in achieving separation. nih.gov

Table 1: Success Rates of Diastereomer Separation: SFC vs. HPLC

| Technique | Number of Diastereomer Pairs Tested | Successful Separations | Success Rate (%) |

|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | 258 | Higher than HPLC | Data indicates greater success than HPLC |

| High-Performance Liquid Chromatography (HPLC) | 258 | Lower than SFC | Data indicates less success than SFC |

Thin-Layer Chromatography (TLC) and Preparative Chromatographic Approaches

Thin-layer chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the separation of diastereomeric compounds. taylorfrancis.com The principle of separation in TLC is based on the differential adsorption of the diastereomers onto a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat carrier. taylorfrancis.com Due to the differences in their physical and chemical properties, diastereomers will migrate at different rates along the TLC plate when a suitable mobile phase is used, resulting in their separation. taylorfrancis.com While TLC is primarily an analytical tool, it can be adapted for small-scale preparative separations.

For larger scale purifications, preparative high-performance liquid chromatography (HPLC) is a commonly employed method for separating diastereomeric mixtures. nih.gov This technique utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. By carefully selecting the stationary phase (either chiral or achiral) and the mobile phase composition, baseline separation of diastereomers can often be achieved. nih.gov The separated diastereomers are then collected as they elute from the column.

Several studies have demonstrated the successful separation of diastereomers using preparative HPLC. For example, diastereomeric amides and esters have been effectively separated, allowing for the preparation of enantiopure compounds on a laboratory scale. nih.gov The choice of chiral derivatizing agent can significantly impact the separation efficiency in HPLC. nih.gov

Table 2: Examples of Diastereomer Separation by Preparative HPLC

| Diastereomeric Mixture | Chiral Derivatizing Agent | Stationary Phase | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|

| Diastereomeric Amides | (-)-Camphorsultam | Silica Gel | 1.79 | nih.gov |

| Diastereomeric Esters | Camphorsultam Dichlorophthalic Acid (CSDP acid) | Silica Gel | α = 1.27 | nih.gov |

Crystallization-Based Strategies for Diastereomer Separation

Fractional Crystallization of Diastereomeric Mixtures

Fractional crystallization is a traditional and widely used method for the separation of diastereomers in the solid state. This technique relies on the differences in the solubilities of diastereomers in a particular solvent. google.com When a solution containing a mixture of diastereomers is cooled or the solvent is slowly evaporated, the less soluble diastereomer will crystallize out first, leaving the more soluble diastereomer in the solution. wikipedia.org By repeating this process, it is possible to obtain the diastereomers in a highly pure form.

The efficiency of fractional crystallization is dependent on several factors, including the solubility difference between the diastereomers, the choice of solvent, the rate of cooling, and the presence of impurities. The success of this method is often predicted by analyzing the ternary phase diagram of the diastereomeric system. ucl.ac.uk In some cases, the separation can be influenced by kinetic or thermodynamic control. rsc.org

While fractional crystallization is a powerful technique, it can be a laborious and time-consuming process, often requiring multiple recrystallization steps to achieve high purity. wikipedia.org

Table 3: Factors Influencing Fractional Crystallization of Diastereomers

| Factor | Influence on Separation |

|---|---|

| Solubility Difference | Larger differences lead to more efficient separation. |

| Solvent Choice | The solvent should exhibit a significant solubility differential for the diastereomers. |

| Cooling Rate | Slow cooling generally promotes the formation of purer crystals. |

| Seeding | Introducing a pure crystal of one diastereomer can induce its selective crystallization. |

Diastereomeric Salt Formation for Resolution

The formation of diastereomeric salts is a classical and one of the most common methods for the resolution of racemic mixtures, particularly for compounds containing acidic or basic functional groups. wikipedia.orglibretexts.org The principle of this method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, the resulting diastereomeric salts can be separated by fractional crystallization. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for acidic compounds are chiral bases such as brucine, strychnine, and quinine. libretexts.orglibretexts.org For the resolution of racemic bases, chiral acids like (+)-tartaric acid are frequently employed. libretexts.org After the separation of the diastereomeric salts, the original enantiomers can be recovered by a simple acid-base reaction to break the salt. wikipedia.org

The success of this method depends on finding a suitable resolving agent that forms well-crystalline salts with a significant difference in solubility between the two diastereomers. wikipedia.org A case study in the synthesis of the drug duloxetine (B1670986) illustrates this process, where racemic alcohol is resolved using (S)-mandelic acid to form a diastereomeric salt that can be separated by filtration. wikipedia.org

Table 4: Common Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Type | Used to Resolve | Reference |

|---|---|---|---|

| (+)-Tartaric acid | Acid | Racemic bases (e.g., 1-phenyl-2-propanamine) | libretexts.org |

| (S)-Mandelic acid | Acid | Racemic alcohols (after derivatization) | wikipedia.org |

| Brucine | Base | Racemic acids | libretexts.org |

| Quinine | Base | Racemic acids | libretexts.org |

| (R)-1-Phenylethylamine | Base | Racemic acids | libretexts.org |

Other Advanced Separation Techniques

The resolution of diastereomeric mixtures is a critical challenge in chemical synthesis and pharmaceutical development. Beyond traditional chromatographic methods, several advanced techniques offer unique advantages in terms of efficiency, selectivity, and scalability. This section explores the principles and applications of capillary electrophoresis, membrane-based separations, and extractive distillation for the separation of diastereomers, as well as the crucial considerations for scaling up these processes for preparative applications.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of chiral compounds, including diastereomers, offering high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field through a narrow capillary filled with a background electrolyte (BGE). nih.gov For diastereomers, which possess different physicochemical properties, separation can sometimes be achieved in a free solution CE without any chiral additives due to inherent differences in their electrophoretic mobilities, which arise from variations in their pKa values, hydrodynamic radii, and shape. researchgate.net

However, to enhance resolution, chiral selectors are often added to the BGE. These selectors form transient, non-covalent diastereomeric complexes with the analytes. mdpi.com The differential stability and mobility of these complexes lead to effective separation. researchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.gov

Several factors can be optimized to improve the resolution of diastereomeric mixtures in CE:

Chiral Selector: The type and concentration of the chiral selector are paramount. For instance, sulfated α-cyclodextrin (SAC) and sulfated β-cyclodextrin (SBC) have demonstrated broad utility in resolving synthetic amino acid enantiomers. researchgate.net Increasing the selector concentration generally improves resolution but may prolong analysis time. researchgate.net

Background Electrolyte: The pH and composition of the BGE influence the charge of the analytes and the chiral selector, thereby affecting their interaction and migration. An increase in the pH of the run buffer has been shown to decrease both analysis time and resolution in some cases. researchgate.net

Voltage: A lower applied voltage can sometimes lead to improved resolution by allowing more time for the diastereomeric complexes to interact and separate. researchgate.net

Organic Modifiers: The addition of organic solvents like ethanol to the BGE can alter the viscosity and dielectric constant of the medium, which in turn affects migration times and enantiomeric resolution, sometimes negatively. researchgate.net

CE has proven to be a more efficient, faster, and less polluting method compared to High-Performance Liquid Chromatography (HPLC) for the analysis of certain diastereomeric compounds, such as polyphenols in natural product samples.

Table 1: Examples of Diastereomer Separation by Capillary Electrophoresis (CE)

| Diastereomeric Mixture | Chiral Selector | Key Findings | Reference |

|---|---|---|---|

| 17 Synthetic Amino Acids | Sulfated α-cyclodextrin (SAC) / Sulfated β-cyclodextrin (SBC) | Baseline separation for 11 amino acids with SAC and 10 with SBC. | researchgate.net |

| 13 Neutral Amino Acids | γ-cyclodextrin and sodium taurocholate micelles | Baseline resolution achieved for all 13 species with enantiomeric resolutions ranging from Rs 7.8–16.5. | nih.gov |

| Dansylated (R/S)-valine | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Enantiomers exhibited identical equilibrium constants but different electrophoretic mobilities of the diastereomeric complexes, enabling separation. | researchgate.net |

Membrane-Based Separations

Membrane-based separation techniques present a promising avenue for the large-scale and continuous resolution of diastereomeric mixtures, offering advantages such as low energy consumption, eco-friendliness, and scalability. nih.gov The core principle of this technology lies in the use of a semi-permeable membrane that exhibits selective permeation for one diastereomer over the other. This selectivity can be achieved through two primary approaches:

Intrinsically Chiral Membranes: These membranes are fabricated from chiral polymers or by incorporating chiral selectors into the membrane matrix. The chiral environment within the membrane leads to differential interactions with the diastereomers, resulting in selective transport.

Membrane-Assisted Resolution: In this setup, a non-enantioselective membrane is used in conjunction with a soluble chiral selector. The selector preferentially forms a complex with one diastereomer, and the size difference between the free diastereomer and the complex allows for their separation by the membrane, typically through ultrafiltration.

The performance of enantioselective membranes is determined by two key parameters: permeability (the flux of the compound through the membrane) and enantioselectivity (the ratio of the permeability coefficients of the two enantiomers). Recent advancements have focused on developing novel membrane materials, including polymeric membranes and mixed matrix membranes (MMMs), to enhance these performance metrics. mdpi.com For instance, MMMs that incorporate chiral fillers like metal-organic frameworks (MOFs) into a polymer matrix can create highly selective chiral pore structures. mdpi.com

Research has demonstrated the feasibility of membrane technology for separating various pharmaceutical compounds. For example, solid membranes made from sodium alginate and hydroxypropyl-β-cyclodextrin have been successfully applied for the chiral separation of p-hydroxy phenylglycine. mdpi.com Similarly, hollow fiber supported liquid membranes have been used for the enantioseparation of drugs like salbutamol, achieving a separation factor of up to 2.0 in the stripping phase. mdpi.com While high enantiomeric excess (ee) values, sometimes approaching 100%, can be achieved, this peak performance is often observed in the initial stages of separation and may decrease over time due to non-enantioselective diffusion. mdpi.com

Table 2: Performance Data for Membrane-Based Diastereomer Separations

| Diastereomeric Mixture | Membrane Type / Chiral Selector | Performance Metrics | Reference |

|---|---|---|---|

| Mandelic Acid | Cellulose membrane | Enantiomeric Excess (ee): 89.1% | mdpi.com |

| p-Hydroxy Phenylglycine | Sodium Alginate membrane | Enantiomeric Excess (ee): 42.6% | mdpi.com |

| p-Hydroxy Phenylglycine | Hydroxypropyl-β-cyclodextrin membrane | Enantiomeric Excess (ee): 59.1% | mdpi.com |

| Salbutamol | Hollow fiber supported liquid membrane with (+)-Di-p-toluoyl-D-tartaric acid (DBTA) | Separation Factor (α): up to 2.0 | mdpi.com |

| Fluoxetine | Polyethersulfone (PES) membrane with adsorbed BSA or Candida rugosa lipase (B570770) (CRL) | The enantiomeric excess values in the permeate were approximately equal for both selectors. | researchgate.net |

Extractive Distillation for Diastereomer Separation

Extractive distillation is an enhanced distillation technique that can be successfully applied to separate diastereomeric mixtures that are difficult or impossible to resolve by conventional distillation due to low relative volatilities. google.com The process involves the addition of a miscible, high-boiling, and relatively non-volatile auxiliary agent (solvent or entrainer) to the diastereomeric mixture. google.com This auxiliary agent interacts differently with each diastereomer, altering their partial pressures to different extents. google.com This change in partial pressures increases the relative volatility between the diastereomers, making their separation by distillation feasible and more efficient. google.com

A key parameter in distillation is the separation factor (α), which is a measure of the ability to separate a mixture. A separation factor of one indicates that the mixture cannot be separated by distillation, while values greater than one signify an increasing ease of separation. google.com In extractive distillation, the chosen auxiliary agent must be capable of increasing this separation factor to a practical level.

This technique has been shown to be effective for the industrial-scale separation of various diastereomers with high purity. For example, diastereomeric cis/trans-permethric acid methyl esters and mixtures of menthol and isomenthol (B1236540) have been separated with this method, achieving a product purity of 99%. google.com The process is typically carried out in fractionating columns, often under reduced pressure. google.com

The selection of a suitable auxiliary agent is critical for the success of the separation. The agent should:

Significantly alter the relative volatility of the diastereomers.

Be thermally stable under the distillation conditions.

Be easily separable from the bottom product for recovery and reuse.

Be non-reactive with the components of the mixture.

Be cost-effective and readily available.

Extractive distillation offers a significant advantage over fractional crystallization, which is limited to crystallizable substances and often results in lower yields, and conventional distillation, which can be energetically and economically prohibitive for mixtures with close boiling points. google.com

Table 3: Examples of Diastereomer Separation by Extractive Distillation

| Diastereomeric Mixture | Auxiliary Agent (Solvent) | Achieved Purity / Outcome | Reference |

|---|---|---|---|

| cis/trans-Permethric acid methyl esters | Not specified in abstract | 99% pure product | google.com |

Preparative Scale-Up Considerations for Diastereomer Resolution

The transition from analytical-scale separation to preparative-scale resolution, where the goal is to isolate significant quantities of purified diastereomers, presents a distinct set of challenges and considerations for each advanced separation technique. The primary objectives in scaling up are to maximize throughput (the amount of racemate processed per unit time), maintain high purity and yield, and ensure the economic viability of the process. nih.gov

For Capillary Electrophoresis (CE): Scaling up CE for preparative purposes is inherently challenging. The technique's primary strengths—high resolution and low sample volume—become limitations at a larger scale.

Low Throughput: The narrow capillaries used in CE restrict the amount of sample that can be loaded, leading to very low throughput. While preparative CE has been reported, it is not commonly used for large-quantity isolations. nih.gov

Economic Viability: The low loading capacity makes preparative CE economically unfeasible for producing large quantities of material compared to chromatographic methods.

For Membrane-Based Separations: Membrane technology is considered promising for large-scale applications due to its potential for continuous operation and lower energy costs. mdpi.comalliedacademies.org However, several factors must be addressed for successful scale-up:

Membrane Stability and Fouling: Long-term operational stability and resistance to membrane fouling are critical for continuous processes. The performance of membranes can decline over time, affecting both flux and selectivity. mdpi.com

Flux vs. Selectivity Trade-off: Often, there is an inverse relationship between permeability (flux) and selectivity. Membranes with very high selectivity may have impractically low throughput for large-scale production.

Cost and Lifespan: The cost of fabricating large membrane areas with consistent performance and the operational lifespan of the membranes are significant economic factors.

For Extractive Distillation: Extractive distillation is an industrially established process and is inherently scalable. The primary considerations for scale-up revolve around process optimization and economics:

Energy Consumption: Distillation is an energy-intensive process. Optimizing the design of the distillation columns (e.g., number of stages, reflux ratio) and integrating heat recovery systems are essential to minimize operational costs.

Capital Costs: The initial investment for large-scale distillation columns and associated equipment is substantial.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Amlodipine |

| Dansylated (R/S)-valine |

| Ethanol |

| Fluoxetine |

| Fmoc-Lys(Dde)-OH |

| Isomenthol |

| Mandelic acid |

| Menthol |

| p-Hydroxy phenylglycine |

| Permethric acid methyl esters |

| Salbutamol |

Sophisticated Analytical and Spectroscopic Characterization of Diastereomeric Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the analysis and characterization of diastereomeric mixtures. Its ability to provide detailed structural information at the atomic level allows for the differentiation and quantification of stereoisomers that possess different physical and chemical properties. Advanced NMR techniques offer a nuanced understanding of the three-dimensional arrangement of atoms, enabling the assignment of relative and sometimes absolute stereochemistry.

Proton NMR (¹H NMR) Chemical Shift Anisotropy in Diastereomers

In diastereomers, protons reside in chemically non-equivalent environments. This non-equivalence arises because diastereomers have different spatial arrangements of atoms, leading to distinct magnetic environments for corresponding protons. One of the key phenomena contributing to the differentiation of signals in ¹H NMR is chemical shift anisotropy. nih.gov

Diamagnetic anisotropy is the effect where the circulation of electrons in π systems or other functional groups generates a localized magnetic field. khanacademy.org This induced field can either shield (oppose the main magnetic field) or deshield (reinforce the main magnetic field) nearby protons, depending on their spatial orientation relative to the functional group. khanacademy.org Because diastereomers have fixed, different three-dimensional structures, the protons in each diastereomer will experience a different effect from this anisotropy, resulting in distinct chemical shifts. masterorganicchemistry.comwordpress.com

For instance, methylene (B1212753) (CH₂) protons adjacent to a chiral center are often diastereotopic, meaning they are chemically non-equivalent and will exhibit separate signals in the ¹H NMR spectrum. masterorganicchemistry.com Replacing each of these protons in turn with another group (conceptually) would create a pair of diastereomers, confirming their diastereotopic relationship. masterorganicchemistry.com The difference in their chemical environment, influenced by the anisotropic effects of the nearby chiral center and its substituents, allows for their individual signals to be resolved. masterorganicchemistry.com While ¹H NMR is highly sensitive, severe overlap of signals can sometimes hamper the discrimination of diastereomers, especially in complex molecules. nih.gov

Carbon-13 NMR (¹³C NMR) and Other Heteronuclear NMR Applications

While ¹H NMR is a primary tool, ¹³C NMR spectroscopy offers significant advantages for the analysis of diastereomeric mixtures, primarily due to its much wider range of chemical shifts (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm). acs.org This greater spectral dispersion leads to better resolution of signals, often allowing for the clear differentiation of carbon atoms in different diastereomers where the corresponding proton signals might overlap. acs.orgnih.gov

The assignment of diastereomers can be achieved by analyzing the characteristic shifts in the ¹³C NMR spectrum. For example, in methyl-substituted cyclohexanes, the stereochemistry can often be assigned based on the characteristic upfield shift of an axial methyl group's carbon signal compared to an equatorial one. researchgate.netnih.gov This principle can be extended to more complex systems, where the different steric and electronic environments in each diastereomer lead to unique ¹³C chemical shifts. researchgate.net Even in cases where diastereomeric mixtures are inseparable, modern techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to identify methyl-carbons and aid in stereochemical assignment. nih.gov

Beyond carbon, other heteronuclei can be exploited for diastereomer analysis, particularly when incorporated via a chiral derivatizing agent. Nuclei such as fluorine-19 (¹⁹F) and phosphorus-31 (³¹P) are highly effective probes. wikipedia.org For example, reacting a mixture of enantiomers with a chiral derivatizing agent containing a trifluoromethyl (-CF₃) group, such as Mosher's acid, produces diastereomers. wikipedia.org The resulting ¹⁹F NMR spectrum will show two distinct peaks, one for each diastereomer, allowing for clear differentiation and quantification. wikipedia.org Similarly, ³¹P NMR has been used to observe chemical shift differences in the spectra of stereoisomers. nih.gov

The table below illustrates the use of ¹³C NMR in determining the diastereomeric ratio of diols where ¹H NMR was insufficient due to signal overlap. nih.gov

| Compound | Analytical Method | Mole % Major Diastereomer |

| Diol 2 | ¹H NMR (1 scan) | 56.7 |

| Diol 2 | ¹H NMR (16 scans) | 56.5 |

| Diol 2 | ¹³C NMR (Broadband Decoupled, 2s delay) | 56.5 |

| Diol 2 | ¹³C NMR (Broadband Decoupled, 30s delay) | 56.2 |

| Diol 2 | ¹³C NMR (Inverse-Gated Decoupled, 2s delay) | 55.5 |

| Diol 2 | ¹³C NMR (Inverse-Gated Decoupled, 30s delay) | 55.4 |

2D NMR Techniques (COSY, NOESY, ROESY, EXSY) for Stereochemical Assignment and Equilibration Studies

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complex structures of diastereomers by providing information about connectivity and spatial relationships between nuclei. longdom.orgwikipedia.org

Correlation Spectroscopy (COSY) : This experiment reveals through-bond scalar couplings between protons (typically over two or three bonds). In a diastereomeric pair, COSY can show distinct correlation patterns or cross-peaks. longdom.org If one diastereomer exhibits a specific cross-peak that is absent in the other, it indicates a difference in their connectivity or conformation, which can be used to establish their relative stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) : These techniques are crucial for determining the relative stereochemistry of diastereomers by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.comlongdom.org They rely on the Nuclear Overhauser Effect (NOE), a phenomenon that occurs between nuclei in close spatial proximity (typically <5 Å). wordpress.com Cross-peaks in a NOESY or ROESY spectrum indicate which protons are near each other. By analyzing these spatial correlations, a detailed 3D picture of the molecule can be constructed, allowing for the unambiguous assignment of stereocenters. wordpress.comlongdom.org

Exchange Spectroscopy (EXSY) : This technique is a variation of NOESY and is specifically used to study molecules that are in dynamic equilibrium, such as interconverting diastereomers or rotamers. nih.govnih.gov If two species are exchanging, cross-peaks will appear in the EXSY spectrum between the signals of the exchanging nuclei. nih.gov This is invaluable for confirming that two sets of signals belong to equilibrating diastereomers rather than a static mixture. nih.govnih.gov For example, variable-temperature (VT) NMR studies combined with 2D EXSY can characterize equilibrating rotamers of diastereomers, which is essential for establishing a reliable method for determining diastereomeric excess. nih.gov

The following table summarizes the primary application of these 2D NMR techniques in the study of diastereomers.

| Technique | Correlation Type | Primary Application for Diastereomers |

| COSY | Through-bond (J-coupling) | Establishing connectivity and confirming differences in scalar coupling networks. longdom.org |

| NOESY/ROESY | Through-space (dipolar coupling) | Determining relative stereochemistry by identifying spatially proximate nuclei. wordpress.comlongdom.org |

| EXSY | Chemical Exchange | Studying dynamic equilibria and identifying interconverting diastereomers. nih.govnih.gov |

Chiral Auxiliary Approaches in NMR Analysis

NMR spectroscopy is inherently unable to distinguish between enantiomers, as they have identical physical properties, including identical NMR spectra in an achiral solvent. However, by converting a mixture of enantiomers into a mixture of diastereomers, their signals can be resolved. This is achieved using chiral auxiliaries. wikipedia.orgresearchgate.net There are three main approaches:

Chiral Derivatizing Agents (CDAs) : This method involves covalently bonding the enantiomeric analyte to a chiral, enantiomerically pure reagent. researchgate.net This reaction forms two new diastereomeric compounds that will have distinct NMR spectra. The relative amounts of the diastereomers, which directly correspond to the enantiomeric ratio of the original analyte, can be determined by integrating their resolved signals. wikipedia.org A well-known example is Mosher's acid. wikipedia.org

Chiral Solvating Agents (CSAs) : This approach involves the addition of an enantiomerically pure chiral solvating agent to the NMR sample. The CSA forms weak, transient, non-covalent diastereomeric complexes (solvates) with the enantiomers of the analyte. researchgate.netdepositolegale.it These diastereomeric complexes are in rapid equilibrium with the free species, but the time-averaged magnetic environment for each enantiomer becomes different, leading to separate signals in the NMR spectrum. researchgate.net This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. researchgate.net Pirkle's alcohol is a common CSA. researchgate.net

Chiral Lanthanide Shift Reagents (CLSRs) : These are chiral complexes of lanthanide metals (e.g., Europium) that can induce large changes in the chemical shifts of nearby nuclei. wikipedia.org When a CLSR is added to a solution of enantiomers, it forms diastereomeric complexes, causing the signals of the two enantiomers to shift to different extents, thereby improving resolution. However, they must be used in low concentrations to avoid significant line broadening of the NMR signals. wikipedia.org

The use of a chiral auxiliary can turn a challenging analysis of enantiomers into a more straightforward analysis of diastereomers, allowing for the determination of enantiomeric purity. nih.gov

Self-Induced Diastereomeric Anisochrony (SIDA) in NMR Spectroscopy

In certain cases, the differentiation of enantiomers in an NMR spectrum can occur without the addition of any external chiral auxiliary. This phenomenon is known as Self-Induced Diastereomeric Anisochrony (SIDA). mdpi.combohrium.com SIDA arises when enantiomers in a non-racemic (enantiomerically enriched) mixture self-associate in solution to form diastereomeric aggregates, such as dimers. mdpi.comacs.org

The interactions can be between two molecules of the same chirality (homochiral aggregates, e.g., R-R) or between two molecules of opposite chirality (heterochiral aggregates, e.g., R-S). nih.gov In an enantiomerically enriched solution, the concentrations of these diastereomeric aggregates will be unequal. Because the magnetic environment within a homochiral aggregate is different from that within a heterochiral aggregate, two distinct sets of signals can appear in the NMR spectrum—one for the major enantiomer and one for the minor enantiomer. nih.govacs.org

The key aspects of SIDA are:

It occurs only in scalemic mixtures (0% < ee < 100%), not in racemic mixtures or enantiopure samples. acs.org

The phenomenon is concentration and solvent-dependent, as these factors influence the equilibrium of association.

The chemical shift difference (Δδ) between the signals of the two enantiomers often depends on the enantiomeric excess (ee) of the mixture. nih.gov

The integrated areas of the split signals directly reflect the enantiomeric composition of the sample. nih.gov

This effect has been observed in various classes of molecules, including anisidine amino acid diamides and α-sulfonamidophosphonates, suggesting the phenomenon might be more common than previously thought. acs.orgnih.gov

Quantitative NMR (qNMR) for Diastereomeric Excess (de) Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. nih.govethz.ch It can also be applied with high accuracy to determine the ratio of isomers in a mixture, such as the diastereomeric excess (de) of diastereomers. nih.govspectroscopyeurope.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov

To determine the diastereomeric excess, one must first identify signals in the spectrum that are unique to each diastereomer and are well-resolved from other signals. The diastereomeric ratio (dr) is then calculated by comparing the integrals of these characteristic peaks. The diastereomeric excess is calculated from the diastereomeric ratio.

For accurate quantitative results, several experimental parameters must be carefully controlled:

Full Relaxation : A sufficiently long relaxation delay (D1) between pulses must be used (typically 5 times the longest longitudinal relaxation time, T₁, of the signals being quantified) to ensure all nuclei have fully returned to equilibrium before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei. researchgate.net

Uniform Excitation : The radiofrequency pulse must excite all signals of interest uniformly. This is usually achieved with a 90° pulse angle. researchgate.net

Good Signal-to-Noise Ratio : A sufficient number of scans must be acquired to obtain a high signal-to-noise (S/N) ratio, which is crucial for accurate integration. researchgate.net

Proper Processing : Careful baseline correction and phasing are essential to minimize integration errors. researchgate.net

qNMR is a primary ratio method, meaning it can determine the ratio of substances directly from the spectrum without needing a reference substance of the same compound. spectroscopyeurope.com This makes it a highly reliable and direct method for determining the diastereomeric composition of a mixture. nih.gov

Mass Spectrometry (MS) in Diastereomer Analysis

Mass spectrometry has emerged as a powerful tool for the analysis of diastereomers, offering high sensitivity and specificity. By exploiting differences in their gas-phase behavior, various MS techniques can effectively distinguish and characterize diastereomeric compounds.

Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of ions from solution to the gas phase with minimal fragmentation. nih.govwikipedia.orgjsscacs.edu.in This characteristic is particularly advantageous for the analysis of non-covalent diastereomeric complexes. The fundamental principle behind using ESI-MS for diastereomer analysis often involves the formation of diastereomeric complexes by reacting the analyte mixture with a chiral selector. These selectors can be molecules like cyclodextrins, chiral crown ethers, or metal-ligand complexes. acs.orgnih.gov

The diastereomeric complexes, having different three-dimensional structures, can exhibit varying stabilities and ion intensities in the gas phase, which can be detected by the mass spectrometer. For instance, the relative peak intensities of diastereomeric host-guest complex ions can be used to evaluate chiral recognition. oup.com However, it is crucial to consider potential matrix effects in the ESI droplets, which can sometimes alter the observed distribution of diastereomeric species compared to their distribution in the original solution. youtube.com

One established method is the enantiomer-labeled (EL) guest method, where one enantiomer of a guest molecule is isotopically labeled. nih.govoup.com When a chiral host is introduced, two diastereomeric complexes are formed, which can be distinguished by their mass-to-charge ratio in the ESI-MS spectrum. The intensity ratio of these peaks provides a measure of the chiral recognition.

Table 1: ESI-MS Analysis of Diastereomeric Host-Guest Complexes

| Chiral Host | Chiral Guest (Analyte) | Complex Ion Observed | Significance of Intensity Differences |

|---|---|---|---|

| Chiral Crown Ether | Amino Acid Esters | [Host + Guest + H]+ | Reflects the relative stability and formation efficiency of the diastereomeric complexes in the gas phase. |

| Cyclodextrin (B1172386) | Various Chiral Molecules | [Host + Guest + Na]+ | Differences in ion abundance can be correlated with the binding affinity between the host and each diastereomer. |

Tandem mass spectrometry (MS/MS) provides a deeper level of structural information by inducing the fragmentation of selected precursor ions and analyzing the resulting product ions. jsscacs.edu.in When applied to diastereomers, MS/MS can reveal distinct fragmentation patterns that serve as a basis for their differentiation. The underlying principle is that the different spatial arrangements of atoms in diastereomers can lead to different stabilities of the precursor ions and influence the pathways and energetics of their fragmentation upon collision-induced dissociation (CID). slideshare.netnih.gov

The differences in fragmentation can manifest as variations in the relative abundances of specific fragment ions or even the formation of unique product ions for each diastereomer. For example, in the analysis of protected 1,2-diaminoalkylphosphonic acids, the loss of a diethoxyphosphoryl group and the elimination of diethyl phosphonate (B1237965) were found to be competitive fragmentation processes that could be used to differentiate between the stereoisomers. slideshare.net The relative abundance of the molecular ion can also differ significantly between diastereomers, indicating a difference in their stability. slideshare.net

Derivatization with a chiral auxiliary group is a common strategy to convert enantiomers into diastereomers, which can then be distinguished by their different MS/MS fragmentation patterns. youtube.com This approach has been successfully applied to a wide range of compounds, including amino acids, carboxylic acids, and alcohols. youtube.com

Table 2: Differentiating Diastereomers by Tandem Mass Spectrometry (MS/MS)

| Diastereomeric Pair | Precursor Ion | Key Fragment Ions / Fragmentation Pathways | Observation |

|---|---|---|---|

| Protected 1,2-diaminoalkylphosphonic acids | [M+H]+ | Loss of diethoxyphosphoryl group vs. elimination of diethyl phosphonate | The relative intensities of these competing fragmentation pathways differ between diastereomers. slideshare.net |

| Steroid Isomers (derivatized) | [M+2H]2+ | Characteristic signature ions | Electron Transfer Dissociation (ETD) provided clearer differentiating spectra than Collision-Induced Dissociation (CID). acs.org |

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgustc.edu.cn When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio. Diastereomers, having distinct three-dimensional structures, will have different rotationally averaged collision cross-sections (CCS) with a buffer gas. This difference in CCS leads to different drift times through the ion mobility cell, enabling their separation. oup.comyoutube.com